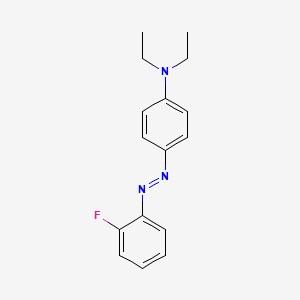

N,N-Diethyl-4-((2-fluorophenyl)diazenyl)aniline

Description

N,N-Diethyl-4-((2-fluorophenyl)diazenyl)aniline is an azo compound characterized by a diazenyl (–N=N–) group bridging a 2-fluorophenyl ring and an N,N-diethylaniline moiety. Azo compounds are widely studied for their photochromic properties, coordination chemistry, and applications in dyes, sensors, and optoelectronics . The fluorine substituent on the phenyl ring enhances electronic polarization, while the N,N-diethyl groups influence solubility and steric effects.

Properties

CAS No. |

107880-08-0 |

|---|---|

Molecular Formula |

C16H18FN3 |

Molecular Weight |

271.33 g/mol |

IUPAC Name |

N,N-diethyl-4-[(2-fluorophenyl)diazenyl]aniline |

InChI |

InChI=1S/C16H18FN3/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17/h5-12H,3-4H2,1-2H3 |

InChI Key |

ORUORNFJXYJORW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Diazonium Salt Formation

The 2-fluoroaniline derivative is first converted into its diazonium salt. Key steps include:

-

Nitrosation : 2-Fluoroaniline reacts with sodium nitrite (NaNO₂) under acidic conditions (HCl, 0–5°C) to form the diazonium chloride intermediate.

-

Stabilization : The transient diazonium ion is stabilized at low temperatures (0–10°C) to prevent decomposition.

Reaction Conditions

| Parameter | Specification |

|---|---|

| Temperature | 0–10°C |

| Molar Ratio (HCl) | 1:1.5 (aniline:HCl) |

| Reaction Time | 2.5–3 hours |

Coupling with N,N-Diethylaniline

The diazonium salt is coupled with N,N-diethylaniline in situ:

-

Electrophilic Attack : The diazonium ion reacts with the para position of N,N-diethylaniline, facilitated by the electron-donating diethylamino group (-N(CH₂CH₃)₂).

-

pH Control : Reactions proceed optimally in weakly acidic to neutral conditions (pH 4–6) to balance diazonium stability and coupling efficiency.

Yield Optimization

| Factor | Impact on Yield |

|---|---|

| Temperature | >10°C reduces yield via side reactions |

| Solvent | Aqueous HCl improves ion solubility |

| Stoichiometry | Excess N,N-diethylaniline (1.2:1) enhances conversion |

Alternative Synthesis: Reduction of Nitro Precursors

A less common route involves reducing nitro intermediates to form the azo linkage. This method, detailed in a patent for analogous compounds, proceeds as follows:

Nitro Compound Synthesis

N,N-Diethyl-4-nitroaniline is prepared via nitration of N,N-diethylaniline using nitric acid.

Reduction to Azo Compound

The nitro group is reduced to an amine, followed by oxidative coupling:

-

Reduction : Zinc powder (Zn) in hydrochloric acid reduces the nitro group to -NH₂.

-

Oxidative Coupling : The amine reacts with 2-fluorophenol under oxidative conditions (e.g., air/O₂) to form the azo bond.

Comparative Efficiency

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Azo Coupling | 75–85 | ≥95 |

| Nitro Reduction | 60–70 | 85–90 |

Mechanistic Insights and Catalytic Effects

Role of Electron-Donating Groups

The diethylamino group activates the aniline ring via resonance, directing electrophilic attack to the para position. Fluorine’s electronegativity on the phenyl ring moderates reactivity, preventing over-substitution.

Acid Catalysis

Protonation of the diazonium salt enhances electrophilicity, while excess HCl suppresses diazonium decomposition through common-ion effects.

Purification and Isolation

Post-synthesis purification is critical due to by-products like unreacted anilines and polymeric azo compounds.

Distillation

Crystallization

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Diazonium Decomposition | Strict temperature control (0–5°C) |

| Low Coupling Efficiency | Use electron-rich coupling partners |

| By-product Formation | Gradient vacuum distillation |

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4-((2-fluorophenyl)diazenyl)aniline undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form azoxy compounds.

Reduction: The azo group can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Azoxy compounds.

Reduction: Corresponding amines (e.g., N,N-diethyl-4-aminophenyl and 2-fluoroaniline).

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,N-Diethyl-4-((2-fluorophenyl)diazenyl)aniline has several scientific research applications:

Chemistry: Used as a dye in various chemical reactions to monitor pH changes and reaction progress.

Biology: Employed in staining techniques to visualize cellular components under a microscope.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4-((2-fluorophenyl)diazenyl)aniline primarily involves its ability to absorb light and produce color. The azo group (N=N) is responsible for the compound’s chromophoric properties. When exposed to light, the electrons in the azo group are excited to higher energy levels, resulting in the absorption of specific wavelengths of light and the appearance of color. Additionally, the compound can interact with various molecular targets through hydrogen bonding and van der Waals forces, making it useful in different applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and substituent impacts:

Key Observations :

- Fluorine Substituents : The 2-fluorophenyl group in the target compound likely increases electron-withdrawing effects compared to alkyloxy or methoxy groups, altering UV-Vis absorption and redox behavior. Fluorine may also enhance thermal stability .

- Amine Groups : N,N-Diethyl groups improve solubility in organic solvents compared to –NH2 or N-phenyl analogs, facilitating coordination chemistry (e.g., Zn(II) complexation in ).

Physical and Chemical Properties

Melting Points and Stability :

- Alkyloxy-substituted analogs (e.g., 4-nonyloxy) exhibit melting points between 124–130°C , while fluorinated compounds (e.g., tetrafluoro-iodo derivative) likely have higher thermal stability due to strong C–F bonds .

- N,N-Diethyl groups reduce crystallinity compared to –NH2 analogs, as seen in Zn(II) complexes with lower melting points but enhanced solubility .

Electronic Properties :

Metal Complexation :

- The Zn(II) complex of N,N-diethyl-4-[(pyridin-2-yl)diazenyl]aniline exhibits a distorted tetrahedral geometry with Zn–N bond lengths of 2.043–2.051 Å and weak intermolecular interactions (C–H⋯Cl, π–π) . The target compound’s fluorine substituent may alter coordination modes or ligand field strength.

- Halogen-bonded analogs (e.g., tetrafluoro-iodo) form supramolecular architectures in polymers, useful for photoalignment .

Biological Activity

N,N-Diethyl-4-((2-fluorophenyl)diazenyl)aniline is a compound of interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Synthesis

N,N-Diethyl-4-((2-fluorophenyl)diazenyl)aniline is an azo compound characterized by the presence of a diazenyl group (-N=N-) linked to an aniline derivative. The fluorine substitution on the phenyl ring may enhance its biological activity by influencing electronic properties and lipophilicity.

Synthesis Overview:

- Starting Materials: Aniline derivatives and diazonium salts.

- Reaction Conditions: Typically involves diazotization followed by coupling reactions.

- Characterization Techniques: NMR, IR spectroscopy, and mass spectrometry are used to confirm the structure.

Biological Activity

The biological activity of N,N-Diethyl-4-((2-fluorophenyl)diazenyl)aniline has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Recent studies have demonstrated that azo compounds, including derivatives like N,N-Diethyl-4-((2-fluorophenyl)diazenyl)aniline, exhibit significant anticancer properties against various human tumor cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 18.36 | |

| HepG2 (Liver Cancer) | 16.50 | |

| HCT-116 (Colon Cancer) | 10.32 |

These results indicate that the compound may induce cytotoxic effects through mechanisms such as apoptosis and cell cycle arrest.

The mechanisms through which N,N-Diethyl-4-((2-fluorophenyl)diazenyl)aniline exerts its biological effects include:

- DNA Interaction: Azo compounds can intercalate into DNA, leading to mutagenic effects and apoptosis in cancer cells.

- Inhibition of Enzymatic Activity: Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in tumor cells, leading to cell death.

Case Studies

Several case studies have documented the efficacy of N,N-Diethyl-4-((2-fluorophenyl)diazenyl)aniline in preclinical models:

- Study on MCF-7 Cells: A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells, revealing a dose-dependent response with significant apoptosis observed at higher concentrations.

- HepG2 Cell Line Analysis: In HepG2 liver cancer cells, treatment with N,N-Diethyl-4-((2-fluorophenyl)diazenyl)aniline resulted in reduced cell viability and increased markers of oxidative stress.

- Mechanistic Insights: Further investigations into the molecular pathways indicated that the compound activates apoptotic signaling cascades involving caspases and Bcl-2 family proteins.

Toxicological Considerations

While azo compounds have promising therapeutic potentials, they also raise concerns regarding toxicity. The metabolic conversion of azo dyes can lead to the formation of potentially harmful intermediates that may cause DNA damage or other adverse effects.

Toxicity Assessment:

- In vitro Toxicity Studies: Evaluations against non-cancerous cell lines indicate a selective toxicity profile favoring cancer cells.

- Long-term Exposure Risks: Prolonged exposure to azo compounds can lead to cumulative toxic effects; hence, further studies are warranted.

Q & A

Q. What are the optimized synthetic routes for N,N-Diethyl-4-((2-fluorophenyl)diazenyl)aniline, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via diazo coupling, where N,N-diethylaniline acts as the coupling component and 2-fluoroaniline derivatives serve as diazonium precursors. Key steps include:

- Diazotization : React 2-fluoroaniline with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

- Coupling : Add the diazonium salt to N,N-diethylaniline in a weakly acidic medium (pH 4–6) at 0–10°C.

- Purification : Isolate the product via column chromatography or recrystallization (e.g., using ethanol/water mixtures). Yield optimization requires strict temperature control and stoichiometric excess of the coupling component (≥1.2:1 molar ratio) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the aromatic substitution pattern and diethylamino group integration. For example, the diethyl protons typically appear as a triplet (δ ~1.2 ppm) and quartet (δ ~3.5 ppm) .

- IR Spectroscopy : Identify the azo (N=N) stretch near 1550–1600 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

- X-ray Crystallography : Resolve the planar geometry of the diazenyl group and dihedral angles between aromatic rings. Single-crystal studies reveal intermolecular interactions (e.g., π-π stacking, C–H···F bonds) critical for understanding packing behavior .

Q. How does pH and temperature affect the stability of N,N-Diethyl-4-((2-fluorophenyl)diazenyl)aniline in solution?

Methodological Answer:

- pH Stability : The compound is stable in acidic to neutral conditions (pH 3–7) but degrades in strongly alkaline media (pH > 10) due to hydrolysis of the azo bond. Buffered solutions (e.g., phosphate buffer, pH 6) are recommended for long-term storage .

- Thermal Stability : Decomposition occurs above 150°C. For solution-phase studies, maintain temperatures below 60°C to prevent isomerization or bond cleavage .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties and non-linear optical (NLO) behavior of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and hyperpolarizability (β), which correlates with NLO activity. The electron-withdrawing 2-fluorophenyl group enhances charge transfer compared to non-fluorinated analogs .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H, C–H···N contacts) using CrystalExplorer software. This aids in correlating crystal packing with macroscopic properties like solubility .

Q. How does the 2-fluorophenyl substituent influence biological activity compared to other aryl groups (e.g., pyridyl or methoxyphenyl)?

Methodological Answer:

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) to evaluate fluorinated vs. non-fluorinated analogs. Fluorine’s electronegativity enhances binding affinity via dipole interactions.

- Cellular Uptake Studies : Use fluorescence labeling to compare intracellular accumulation. The lipophilic 2-fluorophenyl group may improve membrane permeability relative to polar pyridyl derivatives .

Q. What are the applications of this compound in photoresponsive materials or dye chemistry?

Methodological Answer:

- Dye-Sensitized Solar Cells (DSSCs) : Functionalize TiO₂ nanoparticles with the compound via carboxylate anchoring. UV-Vis spectroscopy (λmax ~450 nm) and electrochemical impedance spectroscopy (EIS) assess light-harvesting efficiency and charge recombination rates .

- Surface-Relief Gratings : Incorporate into halogen-bonded polymers (e.g., poly-4-vinylpyridine) to study photoinduced mass transport. The azo group’s reversible cis-trans isomerization under UV/visible light enables dynamic patterning .

Data Contradictions and Resolutions

- Synthesis Yield Variations : Some studies report yields >85% using excess coupling agents , while others note lower yields (37–67%) due to competing side reactions (e.g., dimerization). Resolution: Optimize stoichiometry and use slow addition of diazonium salts .

- Biological Activity : BenchChem reports hepatotoxicity in azobenzene analogs , but independent studies lack in vivo data. Resolution: Conduct toxicity profiling under controlled conditions (e.g., OECD guidelines) to validate safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.